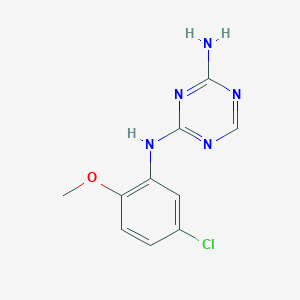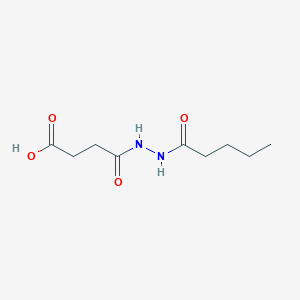![molecular formula C18H16ClFN2O3 B4752049 N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide](/img/structure/B4752049.png)
N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide
説明
N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide, also known as Cmpd-1, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
作用機序
The mechanism of action of N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide involves inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has a selective inhibitory effect on CK2, with little or no effect on other protein kinases. This selectivity may contribute to its low toxicity and high specificity for cancer cells. In addition, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has been found to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This apoptotic effect is mediated by the activation of caspases, which are enzymes that play a key role in the apoptotic process.
実験室実験の利点と制限
One of the main advantages of N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, its low solubility in aqueous solutions can make it difficult to use in some experimental settings. In addition, the lack of information on its pharmacokinetics and pharmacodynamics limits its potential for clinical translation.
将来の方向性
Future research on N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide should focus on addressing its limitations and exploring its potential for clinical use. This may include developing more efficient synthesis methods, improving its solubility and bioavailability, and conducting further preclinical studies to evaluate its safety and efficacy in animal models. In addition, studies should be conducted to investigate the potential of N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide as a combination therapy with other anti-cancer agents, and to explore its potential for other diseases where CK2 plays a role, such as inflammation and neurodegeneration.
Conclusion
In conclusion, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer. Its specificity for CK2 and its ability to induce apoptosis in cancer cells make it an attractive target for further research. However, its limitations, such as low solubility and lack of pharmacokinetic data, must be addressed in order to fully realize its potential for clinical translation. Future research should focus on developing more efficient synthesis methods, improving its solubility and bioavailability, and conducting further preclinical studies to evaluate its safety and efficacy in animal models.
科学的研究の応用
N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has demonstrated anti-inflammatory and anti-angiogenic properties, which may contribute to its anti-cancer effects.
特性
IUPAC Name |
N-[2-chloro-5-(morpholine-4-carbonyl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c19-15-5-4-13(18(24)22-6-8-25-9-7-22)11-16(15)21-17(23)12-2-1-3-14(20)10-12/h1-5,10-11H,6-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTJXDPLFIGKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]-3-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-furyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751978.png)

![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751988.png)

![3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B4752005.png)
![N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4752008.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide](/img/structure/B4752012.png)
![1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4752021.png)
![4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4752029.png)

![2-(4-methoxyphenyl)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4752041.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4752059.png)
![6-iodo-3-(3-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4752070.png)